molecular formula C9H8N2O3 B1303110 2-Ethyl-5-nitro-1,3-benzoxazole CAS No. 204771-74-4

2-Ethyl-5-nitro-1,3-benzoxazole

Cat. No. B1303110
M. Wt: 192.17 g/mol
InChI Key: FERFKXKLCUEJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Ethyl-5-nitro-1,3-benzoxazole" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and structural analysis, which can provide insights into the chemistry of benzoxazole derivatives. For instance, the synthesis and photochromic properties of 2-(3-Nitro-2-pyridylmethyl)benzazoles are studied, indicating the reactivity of the benzazole ring when substituted with nitro groups and other substituents .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of an intermediate, such as benzyl azide in the case of triazole synthesis , or the reaction of benzhydroxamic acids with diethylketals for dioxazole derivatives . These methods suggest that the synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole could potentially involve similar strategies, such as starting with a benzoxazole ring and introducing nitro and ethyl groups through electrophilic substitution reactions.

Molecular Structure Analysis

The structure of a related compound, ethyl(3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate, has been determined to be substantially planar except for the terminal methyl group . This suggests that the 2-Ethyl-5-nitro-1,3-benzoxazole might also exhibit a planar structure, with the possibility of intramolecular interactions, such as hydrogen bonding, influencing its conformation.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Ethyl-5-nitro-1,3-benzoxazole are not detailed in the provided papers, the photochromic properties of related benzazoles have been studied, showing that they can form different photoinduced forms depending on the pH . This indicates that the compound may also undergo photochemical reactions, potentially leading to various photoinduced forms.

Physical and Chemical Properties Analysis

The physical properties such as melting points and chemical yields of synthesized compounds are reported, as seen in the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate . The thermal decomposition of dioxazole derivatives has also been studied, providing insights into the stability and decomposition products of such compounds . These findings can be extrapolated to suggest that 2-Ethyl-5-nitro-1,3-benzoxazole may have specific melting points, yields, and stability profiles that could be determined through experimental synthesis and analysis.

Scientific Research Applications

  • Antimicrobial and Anticancer Activity
    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives, including 2-Ethyl-5-nitro-1,3-benzoxazole, have been synthesized and tested for their in vitro antibacterial, antifungal, and anticancer activities .
    • Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
    • Results : The study indicated that several compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole. Some compounds also showed promising anticancer activity in comparison to 5-fluorouracil .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been found to exhibit antifungal activity .
    • Methods : The compounds were tested for their in vitro antifungal activity against Aspergillus niger .
    • Results : The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
  • Inhibition of β-tubulin

    • Field : Biochemistry
    • Application Summary : Certain benzoxazole derivatives have shown potential as inhibitors of β-tubulin .
    • Methods : The compounds were tested for their ability to inhibit β-tubulin, a protein involved in cell division .
    • Results : Molecules 1 and 4 showed good binding energy, ligand efficiency, and hydrogen bonding, indicating that they could be considered as good inhibitors of β-tubulin .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application Summary : Benzoxazole derivatives have been found to exhibit antibacterial activity .
    • Methods : The compounds were tested for their in vitro antibacterial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .
    • Results : The compounds displayed antibacterial activity and this activity is similar to the standard drug ofloxacin .
  • Inhibition of Hepatitis C Virus

    • Field : Virology
    • Application Summary : Certain benzoxazole derivatives have shown potential as inhibitors of hepatitis C virus .
    • Methods : The compounds were tested for their ability to inhibit hepatitis C virus .
    • Results : Molecules 1 and 4 showed good binding energy, ligand efficiency, and hydrogen bonding, indicating that they could be considered as good inhibitors of hepatitis C virus .
  • Amyloidogenesis Inhibition

    • Field : Biochemistry
    • Application Summary : Certain benzoxazole derivatives have shown potential as inhibitors of amyloidogenesis .
    • Methods : The compounds were tested for their ability to inhibit amyloidogenesis .
    • Results : Molecules 1 and 4 showed good binding energy, ligand efficiency, and hydrogen bonding, indicating that they could be considered as good inhibitors of amyloidogenesis .

Safety And Hazards

2-Ethyl-5-nitro-1,3-benzoxazole is classified under GHS07 and has the hazard statement H302 . The precautionary statements are P301 + P312 + P330 . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-ethyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERFKXKLCUEJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377030
Record name 2-ethyl-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-nitro-1,3-benzoxazole

CAS RN

204771-74-4
Record name 2-ethyl-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-nitrophenol (2.00 g, 12.98 mmol) and triethyl orthopropionate (4.57 g, 25.95 mmol) in anhydrous ethanol (15 ml) was treated with p-toluenesulphonic acid (20 mg) and the resulting mixture refluxed for 3 h. On cooling to room temperature a precipitate formed which was filtered off and dried to afford the title compound (2.11 g) as a beige solid m.p. 88-90°. δH (CDCl3) 1.48 (3H, t, J 7.6 Hz), 3.02 (2H, q, J 7.6 Hz), 7.57 (1H, d, J 9.0 Hz), 8.27 (1H, dd, J 2.3, 9.0 Hz) and 8.55 (1H, d, J 2.3 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-nitro-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-nitro-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
2-Ethyl-5-nitro-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
2-Ethyl-5-nitro-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
2-Ethyl-5-nitro-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
2-Ethyl-5-nitro-1,3-benzoxazole

Citations

For This Compound
1
Citations
MS Klenov, AM Churakov, YA Strelenko… - Russian Chemical …, 2011 - Springer
A reaction of N-nitro-O-(4-nitrophenyl)hydroxylamine with nitriles RCN (R = Me, Et, Ph) in the presence of P 4 O 10 in excess amount at 0 C leads to the formation of 2-R-5-nitro-1,3-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.